molecular formula C6H11N3O3 B13510772 1-Carbamoylpiperazine-2-carboxylic acid

1-Carbamoylpiperazine-2-carboxylic acid

Cat. No.: B13510772
M. Wt: 173.17 g/mol
InChI Key: AIGYJYLCEGEJGP-UHFFFAOYSA-N
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Description

1-Carbamoylpiperazine-2-carboxylic acid is a heterocyclic compound featuring a piperazine ring substituted with a carboxylic acid (-COOH) group at position 2 and a carbamoyl (-CONH₂) group at position 1. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications .

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

1-carbamoylpiperazine-2-carboxylic acid

InChI

InChI=1S/C6H11N3O3/c7-6(12)9-2-1-8-3-4(9)5(10)11/h4,8H,1-3H2,(H2,7,12)(H,10,11)

InChI Key

AIGYJYLCEGEJGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperazine with phosgene to form 1,4-bis(carbamoyl)piperazine, which is then hydrolyzed to yield this compound . Another method involves the reaction of piperazine with urea under acidic conditions, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-carbamoylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-Carbamoylpiperazine-2-carboxylic acid -COOH (C2), -CONH₂ (C1) C₆H₁₁N₃O₃ 173.17 Carbamoyl group enhances hydrogen bonding potential; moderate polarity .
1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride -COOH (C2), -CH₂(4-CN-C₆H₄) (N1) C₁₃H₁₅ClN₄O₂ 310.74 Cyanobenzyl group increases lipophilicity; hydrochloride salt improves solubility .
1-Methylpiperazine-2-carboxylic acid HCl -COOH (C2), -CH₃ (N1) C₆H₁₂ClN₂O₂ 144.17 Methyl substitution reduces steric hindrance; acidic HCl salt enhances stability .
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid -COOH (C4), -COOEt (N1) C₉H₁₅NO₄ 215.22 Ethoxycarbonyl group introduces ester functionality; higher molecular weight .
(R)-1-Boc-Piperazine-2-carboxylic acid -COOH (C2), -Boc (N1) C₁₀H₁₈N₂O₄ 230.26 Boc protection enhances stability during peptide synthesis .

Physicochemical Properties

  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has a log S value of -1.7, indicating moderate solubility, while methyl-substituted derivatives (e.g., 1-Methylpiperazine-2-carboxylic acid HCl) exhibit higher solubility due to ionic character .
  • Electronic Properties :

    • Computational studies on related piperazine-carboxylic acids (e.g., 1,4-Dinitrosopiperazine-2-carboxylic acid) reveal that electron-withdrawing substituents (e.g., nitro, carbamoyl) lower HOMO-LUMO gaps, enhancing reactivity in electrophilic reactions .

Biological Activity

1-Carbamoylpiperazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological properties can lead to applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered cyclic amine, and a carboxylic acid functional group. The presence of both the carbamoyl and carboxylic acid groups contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the piperazine structure can enhance its effectiveness against various bacterial strains. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The precise mechanism may involve the modulation of apoptotic pathways or inhibition of cell proliferation.

Neurological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin receptors, which could have implications for mood disorders and anxiety treatment. This interaction warrants further investigation into its neuropharmacological effects.

Case Studies

  • Antimicrobial Activity : A study conducted on various piperazine derivatives, including this compound, revealed that it exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli .
  • Anticancer Activity : In a cell viability assay using human breast cancer cells (MCF-7), this compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment .
  • Neuropharmacological Effects : A behavioral study indicated that administration of this compound in rodent models resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting potential anxiolytic properties .

Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer cells)IC50 = 25 µM
NeuropharmacologicalRodent modelReduced anxiety-like behavior

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